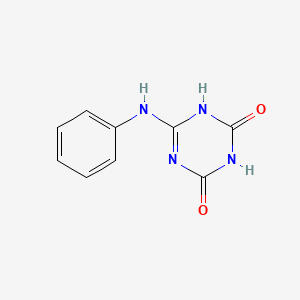

6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione

Overview

Description

6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a triazine ring substituted with a phenylamino group, which imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of cyanuric chloride with aniline under controlled conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atoms of cyanuric chloride are replaced by the phenylamino group. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, and the temperature is maintained at around 0-5°C to ensure the selective substitution of the chlorine atoms .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The phenylamino group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted triazines.

Scientific Research Applications

6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor antagonist.

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.

Industry: In industrial applications, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of an enzyme involved in a disease pathway, thereby reducing the progression of the disease .

The molecular targets and pathways involved in the compound’s mechanism of action are still under investigation. preliminary studies suggest that it may interact with key signaling pathways, such as the NF-kB inflammatory pathway, and modulate the expression of specific genes involved in inflammation and cell survival .

Comparison with Similar Compounds

6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

Hexamethylmelamine: Known for its antitumor properties, hexamethylmelamine is used clinically to treat various cancers, including lung and ovarian cancer.

2-Amino-4-morpholino-1,3,5-triazine: This compound also exhibits antitumor activity and is used in cancer treatment.

Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine, this compound is the major active form and shows significant biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione is a member of the triazine family, characterized by its unique phenylamino substitution. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

The synthesis of this compound typically involves the reaction of cyanuric chloride with aniline. This nucleophilic substitution reaction is conducted under controlled conditions to ensure selectivity and yield. The compound exhibits a triazine ring structure with a phenylamino group that enhances its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may inhibit key enzymes involved in disease pathways, such as topoisomerases and kinases associated with cancer progression.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities:

- Antitumor Activity : Several studies have reported that derivatives of this compound show significant cytotoxic effects against various cancer cell lines. For example:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of thymidine phosphorylase and topoisomerase IIa:

- Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory pathways by interacting with NF-kB signaling .

Comparative Analysis

To better understand the potential of this compound in comparison to similar compounds, the following table summarizes key findings:

| Compound | Activity Type | IC50 Values | Notes |

|---|---|---|---|

| 6-(Phenylamino)-1,3,5-triazine-2,4-dione | Antitumor | HepG2: 20.53 µM | Significant cytotoxicity observed |

| Hexamethylmelamine | Antitumor | Varies | Used clinically for lung and ovarian cancer |

| 2-Amino-4-morpholino-1,3,5-triazine | Antitumor | Varies | Exhibits similar antitumor properties |

| Hydroxymethylpentamethylmelamine | Antitumor | Varies | Major active form in clinical settings |

Case Studies

Recent studies have highlighted the effectiveness of this compound as follows:

- Case Study 1 : A study investigating the compound's effect on MDA-MB-231 breast cancer cells demonstrated a marked reduction in angiogenesis markers such as VEGF and MMP-9 .

- Case Study 2 : Another research effort focused on its role as an enzyme inhibitor revealed a mixed-type inhibition mechanism against thymidine phosphorylase .

Properties

IUPAC Name |

6-anilino-1H-1,3,5-triazine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c14-8-11-7(12-9(15)13-8)10-6-4-2-1-3-5-6/h1-5H,(H3,10,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIKYRBPWMVBKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274895 | |

| Record name | NSC514237 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20964-55-0 | |

| Record name | NSC514237 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC514237 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.